molecular formula C11H14BrNO2 B1462896 N-Propyl 4-bromo-3-methoxybenzamide CAS No. 1072944-38-7

N-Propyl 4-bromo-3-methoxybenzamide

Cat. No.: B1462896
CAS No.: 1072944-38-7
M. Wt: 272.14 g/mol
InChI Key: ZVZWWSFZPXHPKW-UHFFFAOYSA-N
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Description

N-Propyl 4-bromo-3-methoxybenzamide: is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of benzamide, featuring a bromine atom at the 4-position and a methoxy group at the 3-position on the benzene ring, with a propyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Propyl 4-bromo-3-methoxybenzamide typically involves the following steps:

    Bromination: The starting material, 3-methoxybenzoic acid, undergoes bromination to introduce a bromine atom at the 4-position. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).

    Amidation: The brominated product is then converted to the corresponding benzamide by reacting it with propylamine (C3H7NH2) in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or using a direct amidation method.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-Propyl 4-bromo-3-methoxybenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 4-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Conducted in aqueous or organic solvents, often under reflux conditions.

    Reduction: Performed in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.

Major Products Formed

    Nucleophilic Substitution: Substituted benzamides with various functional groups replacing the bromine atom.

    Oxidation: Hydroxy or carbonyl derivatives of the original compound.

    Reduction: Corresponding amines derived from the reduction of the amide group.

Scientific Research Applications

N-Propyl 4-bromo-3-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Propyl 4-bromo-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups on the benzene ring contribute to its binding affinity and specificity. The propyl group attached to the amide nitrogen can influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Isopropyl 4-bromo-3-methoxybenzamide
  • N-t-Butyl 4-bromo-3-methoxybenzamide
  • N-Propyl 4-bromo-2-ethoxybenzamide

Uniqueness

N-Propyl 4-bromo-3-methoxybenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

4-bromo-3-methoxy-N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-3-6-13-11(14)8-4-5-9(12)10(7-8)15-2/h4-5,7H,3,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZWWSFZPXHPKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674712
Record name 4-Bromo-3-methoxy-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-38-7
Record name 4-Bromo-3-methoxy-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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